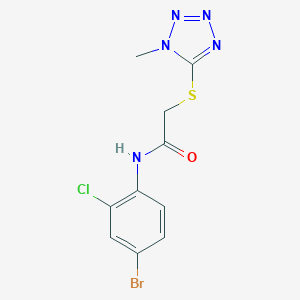
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide, also known as BCTSM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTSM is a tetrazole derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for drug development.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a crucial role in the inflammatory response. N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide selectively inhibits COX-2, which is upregulated in response to inflammatory stimuli, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide has been shown to reduce inflammation and pain in animal models of inflammatory diseases. It also exhibits a favorable safety profile, with no significant toxicity observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide offers several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, favorable safety profile, and selective inhibition of COX-2. However, its synthesis method is complex and requires specialized equipment and expertise, which may limit its widespread use in research.
Orientations Futures
There are several avenues for future research on N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide, including the optimization of its synthesis method to improve yield and purity, the evaluation of its efficacy and safety in human clinical trials, and the investigation of its potential applications in other inflammatory diseases. Additionally, the development of novel formulations and drug delivery systems may enhance the therapeutic potential of N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide.
Méthodes De Synthèse
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-chlorophenylacetic acid with thionyl chloride to form 4-bromo-2-chlorobenzoyl chloride. The resulting product is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of triethylamine to yield N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide.
Propriétés
Formule moléculaire |
C10H9BrClN5OS |
|---|---|
Poids moléculaire |
362.63 g/mol |
Nom IUPAC |
N-(4-bromo-2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C10H9BrClN5OS/c1-17-10(14-15-16-17)19-5-9(18)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,18) |
Clé InChI |
ISVBGRIGVPAJCI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C(C=C(C=C2)Br)Cl |
SMILES canonique |
CN1C(=NN=N1)SCC(=O)NC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B282697.png)
![1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B282699.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282701.png)
![N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B282702.png)
![N-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B282704.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B282705.png)
![5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282706.png)
![5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282707.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B282708.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B282709.png)
![N-(4-methylphenyl)-4-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}benzamide](/img/structure/B282712.png)
![4-{[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B282717.png)
![4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide](/img/structure/B282718.png)
![N-[4-(acetylamino)phenyl]-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B282719.png)